

4-Bromo-2,6-difluorophenylacetic acid chemical properties.

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Compound of Interest

Compound Name: 4-Bromo-2,6-difluorophenylacetic acid

Cat. No.: B122118

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Abstract

4-Bromo-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a key intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are leveraged in various scientific fields, notably in the development of agrochemicals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **4-Bromo-2,6-difluorophenylacetic acid**, with a focus on practical insights for laboratory and development settings.

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Chemical and Physical Properties

4-Bromo-2,6-difluorophenylacetic acid is a white to off-white solid at room temperature.[\[1\]](#)

The presence of fluorine atoms ortho to the acetic acid moiety influences the molecule's conformation and electronic properties. The electron-withdrawing nature of the fluorine and bromine atoms increases the acidity of the carboxylic acid group compared to unsubstituted phenylacetic acid.

Table 1: Physicochemical Properties of **4-Bromo-2,6-difluorophenylacetic acid**

Property	Value	Source(s)
CAS Number	537033-54-8	[1] [2]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	[1] [2]
Molecular Weight	251.02 g/mol	[1] [3]
Appearance	White to off-white solid	[1]
Boiling Point	307.7 ± 37.0 °C (Predicted)	[1]
Density	1.77 g/mL (Predicted)	[1] [2]
pKa	3.60 ± 0.10 (Predicted)	[1]
Storage Conditions	Sealed in a dry environment at room temperature	[1]

Synthesis and Purification

While a specific, published, step-by-step synthesis for **4-Bromo-2,6-difluorophenylacetic acid** is not readily available in the searched literature, a plausible and efficient synthetic route can be designed based on established organometallic and carboxylation reactions of similar substrates. The most logical precursor is 1-bromo-3,5-difluorobenzene, which is commercially available.

The proposed synthesis involves two key steps:

- Halogen-Metal Exchange and Alkylation: Treatment of 1-bromo-3,5-difluorobenzene with a strong base like n-butyllithium at low temperatures, followed by reaction with a suitable electrophile to introduce the acetic acid moiety.
- Hydrolysis: Conversion of the introduced group (e.g., a nitrile or ester) to the final carboxylic acid.

A common strategy for synthesizing phenylacetic acids is through the corresponding benzyl nitrile. This can be achieved by first preparing 4-bromo-2,6-difluorobenzyl bromide, followed by cyanation and hydrolysis.

Experimental Protocol: Proposed Synthesis of 4-Bromo-2,6-difluorophenylacetic acid

This protocol is a representative example based on the synthesis of analogous compounds.[\[4\]](#) [\[5\]](#)

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzyl bromide

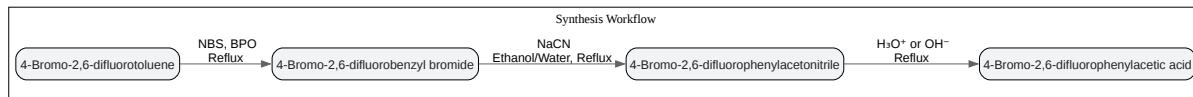
- To a solution of 4-bromo-2,6-difluorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).
- Add a radical initiator, such as benzoyl peroxide (0.05 equivalents).
- Reflux the mixture under inert atmosphere and with light irradiation (e.g., a 250W lamp) for 4-6 hours.
- Monitor the reaction by TLC or GC-MS.
- Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 4-bromo-2,6-difluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2,6-difluorophenylacetonitrile

- In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in a mixture of ethanol and water.
- Add the crude 4-bromo-2,6-difluorobenzyl bromide (1 equivalent) from the previous step to the cyanide solution.
- Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
- Extract the aqueous residue with a suitable organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain crude 4-bromo-2,6-difluorophenylacetonitrile.

Step 3: Hydrolysis to **4-Bromo-2,6-difluorophenylacetic acid**

- To the crude 4-bromo-2,6-difluorophenylacetonitrile (1 equivalent), add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).^[4]
- Heat the mixture to reflux for 8-12 hours.
- Cool the reaction mixture to room temperature.
- If basic hydrolysis was performed, acidify the mixture with concentrated HCl until a precipitate forms.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid with cold water.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure **4-Bromo-2,6-difluorophenylacetic acid**.



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Caption: Proposed synthetic workflow for **4-Bromo-2,6-difluorophenylacetic acid**.

Spectroscopic Analysis

Characterization of **4-Bromo-2,6-difluorophenylacetic acid** is typically achieved through standard spectroscopic methods. While a comprehensive set of spectra for this specific molecule is not publicly available, expected spectral features can be predicted based on its structure and data from analogous compounds.[3][6]

¹H NMR:

- -CH₂- (Methylene protons): A singlet is expected for the two protons of the methylene group, likely in the range of 3.6-4.0 ppm.
- Ar-H (Aromatic protons): The two aromatic protons are chemically equivalent and will appear as a singlet, or a narrowly split multiplet due to coupling with the fluorine atoms, in the region of 7.2-7.6 ppm.

¹³C NMR:

- -COOH (Carboxyl carbon): A signal is expected around 170-175 ppm.
- -CH₂- (Methylene carbon): A signal is expected in the range of 35-45 ppm.
- Aromatic carbons: Multiple signals will be observed in the aromatic region (110-165 ppm). The carbons attached to fluorine will show characteristic large C-F coupling constants.

IR Spectroscopy:

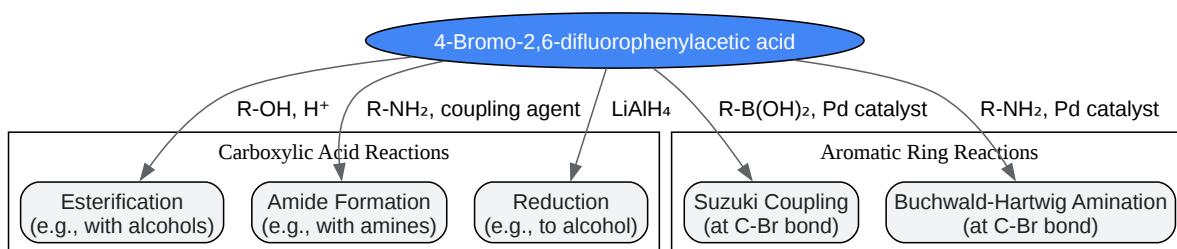
- O-H stretch (Carboxylic acid): A broad absorption band is expected from 2500 to 3300 cm^{-1} .
- C=O stretch (Carboxylic acid): A strong, sharp absorption band around 1700-1730 cm^{-1} .
- C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm^{-1} .
- C-Br stretch: An absorption in the lower frequency region of the fingerprint, typically 500-650 cm^{-1} .

Mass Spectrometry:

- The molecular ion peak (M^+) would be observed, along with a characteristic $\text{M}+2$ peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ^{79}Br and ^{81}Br is approximately 50:50).
- Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage at the benzylic position.

Chemical Reactivity and Derivatization

The reactivity of **4-Bromo-2,6-difluorophenylacetic acid** is governed by its three main functional components: the carboxylic acid group, the activated methylene group, and the substituted aromatic ring.



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Caption: Key reactivity pathways for **4-Bromo-2,6-difluorophenylacetic acid**.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols in the presence of an acid catalyst, and amide formation with amines using coupling agents like DCC or EDC.^[7] It can also be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.
- Aromatic Ring: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can be used to form a new carbon-carbon bond, while Buchwald-Hartwig amination can introduce nitrogen-based functional groups.
- Methylene Group: The protons on the methylene group are acidic and can be deprotonated with a strong base, allowing for alkylation at this position.

Applications in Research and Development

The primary documented application of **4-Bromo-2,6-difluorophenylacetic acid** is as a building block in the synthesis of agrochemicals.^[1]

- Fungicide Synthesis: It is used in the preparation of pyrido[2,3-b]pyrazine-8-amine derivatives, which have shown efficacy as phytopathogenic fungicides.^[1] The fluorinated phenylacetic acid core is a common feature in modern agrochemicals, as the fluorine atoms can enhance metabolic stability and binding affinity to target enzymes in fungi.^[8]
- Potential in Drug Discovery: While specific applications in pharmaceuticals are not detailed in the available literature, related brominated and fluorinated phenylacetic acid derivatives are explored in drug discovery for their potential biological activities. Bromophenol derivatives, for example, have been investigated for antioxidant and anticancer properties.^[9] ^[10] The structural motifs present in **4-Bromo-2,6-difluorophenylacetic acid** make it a valuable scaffold for creating libraries of compounds for screening in various therapeutic areas.

Safety and Handling

4-Bromo-2,6-difluorophenylacetic acid is classified as an irritant.[\[1\]](#) As with all halogenated organic acids, appropriate safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information

Hazard Category	GHS Classification and Precautionary Statements	Source(s)
Acute Toxicity	While specific data is unavailable, related compounds can be harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.	[11] [12]
Skin Corrosion/Irritation	Causes skin irritation. Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.	[5] [13]
Eye Damage/Irritation	Causes serious eye irritation. Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.	[5] [13]
Respiratory Irritation	May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.	[5] [13]
Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up.	[1] [5]

	Dispose of contents/container to an approved waste disposal plant in accordance with local, [5] regional, and national regulations.
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Personal Protective Equipment (PPE):

- Eye/Face Protection: Safety glasses with side-shields or goggles.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated and ventilation is inadequate.

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
- In case of skin contact: Wash off with soap and plenty of water.
- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.

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